Phenylmethanesulfinyl chloride Phenylmethanesulfinyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18319791
InChI: InChI=1S/C7H7ClOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2
SMILES:
Molecular Formula: C7H7ClOS
Molecular Weight: 174.65 g/mol

Phenylmethanesulfinyl chloride

CAS No.:

Cat. No.: VC18319791

Molecular Formula: C7H7ClOS

Molecular Weight: 174.65 g/mol

* For research use only. Not for human or veterinary use.

Phenylmethanesulfinyl chloride -

Specification

Molecular Formula C7H7ClOS
Molecular Weight 174.65 g/mol
IUPAC Name phenylmethanesulfinyl chloride
Standard InChI InChI=1S/C7H7ClOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key BSRRTKZDGFJPMW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CS(=O)Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

Phenylmethanesulfonyl chloride, also termed benzylsulfonyl chloride, has the molecular formula C7H7ClO2S\text{C}_7\text{H}_7\text{ClO}_2\text{S} and a molecular weight of 190.65 g/mol. Its structure comprises a benzene ring attached to a methylene group (CH2-\text{CH}_2-), which is further bonded to a sulfonyl chloride moiety (SO2Cl-\text{SO}_2\text{Cl}). This electron-withdrawing group enhances reactivity, making it a versatile electrophile in substitution reactions .

Synthetic Methodologies and Industrial Production

Classical Synthesis Routes

Phenylmethanesulfonyl chloride is commonly synthesized via chlorination of phenylmethanesulfonic acid or its salts. A patent by outlines an optimized process using thionyl chloride (SOCl2\text{SOCl}_2) in the presence of Lewis acids (e.g., MgCl2\text{MgCl}_2) and quaternary ammonium salts. This method achieves yields exceeding 80% at 90–100°C, avoiding the use of toxic phosgene .

Representative Reaction:

Ph-CH2-SO3H+SOCl2MgCl2Ph-CH2-SO2Cl+HCl+SO2\text{Ph-CH}_2\text{-SO}_3\text{H} + \text{SOCl}_2 \xrightarrow{\text{MgCl}_2} \text{Ph-CH}_2\text{-SO}_2\text{Cl} + \text{HCl} + \text{SO}_2

Large-Scale Manufacturing Considerations

Industrial production emphasizes cost-effective catalysts and solvent recovery. For example, dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) is preferred for its low boiling point and compatibility with sulfonation reactions . Pilot-scale batches report purity levels >98% after silica gel chromatography .

Pharmaceutical and Biomedical Applications

Role in Drug Intermediate Synthesis

Phenylmethanesulfonyl chloride is a key building block in synthesizing sulfonamide drugs. For instance, it reacts with amines to form sulfonamides, a class of antibiotics and protease inhibitors. A study in demonstrates its use in preparing N(4-bromo-2-fluorobenzyl)N-(4\text{-bromo-2-fluorobenzyl})-phenylmethanesulfonamide, an intermediate in antiviral agents, with an 80% yield using N,N-diisopropylethylamine\text{N,N-diisopropylethylamine} as a base .

Neuroprotective Applications

Phenylmethanesulfonyl fluoride (PMSF), a related compound, inhibits neurotoxic esterases. Pretreatment with PMSF (30 mg/kg) in cats prevented delayed neuropathy induced by diisopropylfluorophosphate (DFP), preserving motor nerve function . While PMSF itself is a sulfonyl fluoride, this highlights the therapeutic potential of sulfonyl-containing molecules .

ParameterRecommendation
Storage Temperature2–8°C under inert gas (N₂/Ar)
Incompatible MaterialsWater, amines, strong acids/bases
Personal Protective GearNitrile gloves, face shield, fume hood

Shipping requires Excepted Quantity packaging for air transport (≤1 g) to minimize HazMat fees, which range from $15–200+ depending on accessibility and destination .

Environmental and Regulatory Compliance

Environmental Persistence

While no ecotoxicity data exists for phenylmethanesulfonyl chloride, its hydrolysis products (HCl,SO2\text{HCl}, \text{SO}_2) necessitate neutralization before disposal. The EPA’s Toxic Substances Control Act (TSCA) lists it as a regulated chemical, requiring spill containment using vermiculite or sand .

Global Regulatory Status

  • EU: Classified as a PFAS (Per- and Polyfluoroalkyl Substance) under the SIN List due to its trifluoromethyl derivatives .

  • US: OSHA mandates hazard communication via Safety Data Sheets (SDS), emphasizing worker training on emergency procedures .

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